

# Comparative efficacy of Avibactam and tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Avibactam sodium hydrate |           |
| Cat. No.:            | B1149929                 | Get Quote |

A Comparative Guide to the Efficacy of Avibactam and Tazobactam

## Introduction

Beta-lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is threatened by the widespread emergence of  $\beta$ -lactamase enzymes, which hydrolyze the  $\beta$ -lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism,  $\beta$ -lactam antibiotics are often co-administered with  $\beta$ -lactamase inhibitors. This guide provides a detailed comparison of two such inhibitors, Avibactam and Tazobactam, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and drug development professionals.

## **Mechanism of Action**

Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor.[1][2][3] It possesses a unique mechanism of action, forming a covalent but reversible bond with the serine active site of a broad spectrum of  $\beta$ -lactamases.[1][3][4] This reversible nature allows Avibactam to be recycled, potentially contributing to its sustained inhibitory activity.[5] Avibactam is effective against Ambler class A (including ESBLs and KPC carbapenemases), class C (AmpC), and some class D (OXA-48-like)  $\beta$ -lactamases.[2][3][5] However, it is not active against metallo- $\beta$ -lactamases (MBLs) from class B.[3]



Tazobactam is a traditional β-lactamase inhibitor, structurally related to penicillins.[6][7] It acts as a "suicide inhibitor," forming an irreversible covalent bond with the β-lactamase enzyme, which leads to the enzyme's inactivation.[6][8][9] Tazobactam is primarily effective against class A β-lactamases, including the TEM, SHV, and OHIO-1 groups.[6][8] Its activity against class C and D enzymes is limited, and it does not inhibit AmpC enzymes or metallo- $\beta$ -lactamases.[7]

Mechanism of Action: Avibactam vs. Tazobactam

# Avibactam (Reversible Inhibition) Avibactam (β-Lactamase (Class A, C, some D) Acylation (Recyclization) Regenerated Avibactam + Active β-Lactamase



Acylation

Stable Covalent

Complex

Inactive Enzyme

rreversible Inactivation

Click to download full resolution via product page

**Caption:** Comparative mechanisms of Avibactam and Tazobactam.

# **Comparative In Vitro Efficacy**

The in vitro efficacy of Avibactam and Tazobactam, in combination with their respective  $\beta$ -lactam partners, has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.



# **Table 1: Activity against Enterobacteriaceae**



| Organism                                                  | Drug<br>Combinat<br>ion        | No. of<br>Isolates | MIC50<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | %<br>Suscepti<br>ble | Referenc<br>e |
|-----------------------------------------------------------|--------------------------------|--------------------|-----------------|-----------------------------|----------------------|---------------|
| ESBL-<br>producing<br>Enterobact<br>erales                | Ceftazidim<br>e/Avibacta<br>m  | 109                | <0.5            | <0.5                        | 99.1%                | [10]          |
| ESBL-<br>producing<br>Enterobact<br>erales                | Ceftolozan<br>e/Tazobact<br>am | 109                | <0.5            | <0.5                        | 99.1%                | [10]          |
| Cephalosp<br>orin-<br>resistant<br>Enterobact<br>eriaceae | Ceftazidim<br>e/Avibacta<br>m  | 62                 | -               | -                           | 97%                  | [11]          |
| Cephalosp<br>orin-<br>resistant<br>Enterobact<br>eriaceae | Ceftolozan<br>e/Tazobact<br>am | 62                 | -               | -                           | 65%                  | [11]          |
| OXA-48-<br>producing<br>Enterobact<br>eriaceae            | Ceftazidim<br>e/Avibacta<br>m  | 27                 | -               | -                           | 96%                  | [11]          |
| OXA-48-<br>producing<br>Enterobact<br>eriaceae            | Ceftolozan<br>e/Tazobact<br>am | 27                 | -               | -                           | 30%                  | [11]          |



| Carbapene<br>m-resistant<br>K.<br>pneumonia<br>e | Ceftazidim<br>e/Avibacta<br>m  | 22 | - | - | 73% | [12] |
|--------------------------------------------------|--------------------------------|----|---|---|-----|------|
| Carbapene<br>m-resistant<br>K.<br>pneumonia<br>e | Ceftolozan<br>e/Tazobact<br>am | 22 | - | - | 5%  | [12] |

**Table 2: Activity against Pseudomonas aeruginosa** 



| Isolate<br>Phenotyp<br>e                         | Drug<br>Combinat<br>ion        | No. of<br>Isolates | MIC50<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | %<br>Suscepti<br>ble | Referenc<br>e |
|--------------------------------------------------|--------------------------------|--------------------|-----------------|-----------------------------|----------------------|---------------|
| Meropene<br>m-resistant                          | Ceftazidim<br>e/Avibacta<br>m  | 38                 | -               | -                           | 92%                  | [13]          |
| Meropene<br>m-resistant                          | Ceftolozan<br>e/Tazobact<br>am | 38                 | -               | -                           | 92%                  | [13]          |
| Ceftazidim<br>e/Carbape<br>nem-<br>resistant     | Ceftazidim<br>e/Avibacta<br>m  | 42                 | -               | -                           | 74%                  | [11]          |
| Ceftazidim<br>e/Carbape<br>nem-<br>resistant     | Ceftolozan<br>e/Tazobact<br>am | 42                 | -               | -                           | 88%                  | [11]          |
| Cystic<br>Fibrosis<br>Isolates                   | Ceftazidim<br>e/Avibacta<br>m  | 273                | 2               | 8                           | 96.0%                | [14]          |
| Cystic<br>Fibrosis<br>Isolates                   | Ceftolozan<br>e/Tazobact<br>am | 273                | 1               | 4                           | 90.5%                | [14]          |
| Meropene<br>m-non-<br>susceptible<br>CF Isolates | Ceftazidim<br>e/Avibacta<br>m  | 74                 | 4               | 16                          | 86.5%                | [14]          |
| Meropene<br>m-non-<br>susceptible<br>CF Isolates | Ceftolozan<br>e/Tazobact<br>am | 74                 | 2               | >16                         | 66.2%                | [14]          |

# **Experimental Protocols**

# Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

#### · Preparation of Materials:

- Bacterial Isolate: A pure culture of the test organism is grown overnight on an appropriate agar medium.
- Antimicrobial Agent: Stock solutions of the antimicrobial agents (e.g.,
   ceftazidime/avibactam, ceftolozane/tazobactam) are prepared at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.
- 96-Well Microtiter Plate.

#### • Inoculum Preparation:

- Several colonies of the test organism are suspended in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL.
- The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.

#### Serial Dilution:

- The antimicrobial agent is serially diluted (typically two-fold) across the wells of the microtiter plate using the growth medium. This creates a range of concentrations to be tested.
- A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.







- · Inoculation and Incubation:
  - Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
  - The plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Reading and Interpretation:
  - After incubation, the plate is examined for visible bacterial growth (turbidity).
  - The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.





#### Workflow for MIC Determination (Broth Microdilution)

Click to download full resolution via product page

**Caption:** Experimental workflow for MIC determination.

# IC<sub>50</sub> Determination for β-Lactamase Inhibition

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme and Substrate Preparation:



- Purified β-lactamase enzyme is obtained.
- A chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., phosphate buffer). Nitrocefin changes color upon hydrolysis by β-lactamase.
- Inhibitor Preparation:
  - The inhibitor (Avibactam or Tazobactam) is prepared in a range of concentrations.
- Assay Procedure:
  - The β-lactamase enzyme and varying concentrations of the inhibitor are pre-incubated together for a specific period to allow for binding.
  - The reaction is initiated by adding the chromogenic substrate.
  - The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.
- Data Analysis:
  - The initial reaction rates are calculated for each inhibitor concentration.
  - The percentage of inhibition is determined relative to a control reaction with no inhibitor.
  - The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

# **Summary of Key Differences**



| Feature              | Avibactam                                                  | Tazobactam                                   |
|----------------------|------------------------------------------------------------|----------------------------------------------|
| Chemical Class       | Non-β-lactam,<br>diazabicyclooctane                        | β-lactam, penicillanic acid sulfone          |
| Inhibition Mechanism | Covalent, Reversible                                       | Covalent, Irreversible ("suicide" inhibitor) |
| Spectrum of Activity | Class A (ESBL, KPC), Class C (AmpC), some Class D (OXA-48) | Primarily Class A (TEM, SHV)                 |
| Clinical Partner     | Ceftazidime                                                | Piperacillin, Ceftolozane                    |

### Conclusion

Avibactam and Tazobactam are both crucial in overcoming  $\beta$ -lactamase-mediated resistance, but they exhibit significant differences in their chemical structure, mechanism of action, and spectrum of activity. Avibactam, with its broader spectrum that includes carbapenemases like KPC and AmpC enzymes, and its unique reversible binding mechanism, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[5][15] Tazobactam remains a highly effective inhibitor of common Class A  $\beta$ -lactamases and is a vital component of widely used combination therapies.[6][8] The choice between these inhibitors, and their respective  $\beta$ -lactam partners, should be guided by local resistance patterns, the specific pathogens involved, and the class of  $\beta$ -lactamase enzymes suspected to be present. [15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Avibactam Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 2. go.drugbank.com [go.drugbank.com]

# Validation & Comparative





- 3. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
- 8. Tazobactam | C10H12N4O5S | CID 123630 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 10. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the In Vitro Activities of Ceftolozane/Tazobactam and Ceftazidime/Avibactam in a Collection of Beta-Lactam-Resistant Enterobacteriaceae and Pseudomonas aeruginosa Clinical Isolates at Montpellier University Hospital, France -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mjima.org [mjima.org]
- 13. Evaluation of the In Vitro Activity of Ceftazidime-Avibactam and Ceftolozane-Tazobactam against Meropenem-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of ceftazidime/avibactam, ceftolozane/tazobactam and comparator agents against Pseudomonas aeruginosa from cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Comparative efficacy of Avibactam and tazobactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149929#comparative-efficacy-of-avibactam-and-tazobactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com